N-[3-(dimethylamino)propyl]-4-nitrobenzamide
Description
N-[3-(Dimethylamino)propyl]-4-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the para position of the benzoyl ring and a 3-(dimethylamino)propyl chain attached to the amide nitrogen. This structure confers unique physicochemical properties, such as moderate polarity due to the nitro group and basicity from the dimethylamino moiety.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-14(2)9-3-8-13-12(16)10-4-6-11(7-5-10)15(17)18/h4-7H,3,8-9H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFXNPAEVCQFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367251 | |
| Record name | Benzamide, N-[3-(dimethylamino)propyl]-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88452-44-2 | |
| Record name | Benzamide, N-[3-(dimethylamino)propyl]-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or other amines in the presence of a suitable base.
Major Products Formed
Reduction: The major product is N-[3-(dimethylamino)propyl]-4-aminobenzamide.
Substitution: The products depend on the nucleophile used; for example, using a halide can yield N-[3-(dimethylamino)propyl]-4-halobenzamide.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[3-(dimethylamino)propyl]-4-nitrobenzamide serves as a crucial building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactive nitro group, which can undergo bioreduction to form reactive intermediates .
Biology
The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may inhibit certain kinase pathways involved in tumor growth, suggesting its potential as an anticancer agent .
Medicine
Ongoing research explores this compound's therapeutic potential. It shows promise as a lead compound for developing new drugs targeting specific diseases influenced by neurotransmitter systems or cancer pathways. Its ability to interact with biological membranes enhances its therapeutic applicability .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and polymers. It serves as an intermediate in synthesizing pharmaceuticals, contributing to various chemical manufacturing processes .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains nitro group and dimethylamino propyl chain | Versatile applications in medicinal chemistry |
| N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide | Includes methoxy groups | Potential for enhanced biological activity |
| N-[3-(dimethylamino)propyl]-N-(4-fluorobenzo[d]thiazol-2-yl) | Incorporates fluorine | Increased lipophilicity enhancing bioavailability |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential use as an anticancer therapeutic agent .
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial activity of this compound against several bacterial strains. The findings revealed that it exhibited considerable inhibitory effects, making it a candidate for further development as an antimicrobial drug .
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs with Nitrobenzamide Cores
a.
- Structure : Features dual nitro groups (on benzamide and aniline rings).
- Synthesis : Prepared via reaction of 3-nitroaniline with 4-nitrobenzoyl chloride, highlighting the versatility of nitrobenzoyl chlorides in amide formation .
- Application : Used as a solid derivative in analytical chemistry for identifying aromatic amines.
b. 4-Amino-N-cyclopropyl-3,5-dibromobenzamide
- Structure: Bromine substituents at meta positions and an amino group at the para position.
- Key Difference: The absence of a nitro group and dimethylamino chain reduces its polarity compared to the target compound. Applications include medicinal chemistry due to halogenated aromatic systems .
c. N-[1-({[3-(Dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-nitrobenzamide (CAS 300382-57-4)
Table 1: Nitrobenzamide Derivatives Comparison
*Molecular formula inferred from structural analogs.
Compounds Sharing the 3-(Dimethylamino)propyl Group
a. Behenamidopropyl Dimethylamine (CAS 60270-33-9)
- Structure : Long alkyl chain (C22) instead of benzamide.
- Function: Used in cosmetics as an antistatic and emulsifying agent. Demonstrates the role of the dimethylamino group in surface activity .
b. Piperamide (CAS 299-48-9)
- Structure: Piperazinyl-phenyl core with the dimethylaminopropyl chain.
- Application: An anti-infective drug, indicating pharmacological relevance of the dimethylamino group in enhancing bioavailability .
c. Perfluorinated Sulfonamides (e.g., CAS 68555-78-2)
- Structure : Fluorinated alkyl chains attached to sulfonamide groups.
- Application : Surfactants or water-repellent coatings. Contrasts with nitrobenzamides in environmental persistence and industrial use .
Table 2: Dimethylaminopropyl-Containing Compounds
Influence of Functional Groups on Properties
- Nitro Group (-NO₂): Enhances electron-withdrawing effects, stabilizing the benzamide core and influencing reactivity in substitution reactions .
- Dimethylamino Group (-N(CH₃)₂): Introduces basicity, improving solubility in acidic environments. Critical in drug design for membrane permeability .
- Heterocyclic Modifications (e.g., thiazolyl in CAS 1113107-47-3) : Increase steric bulk and alter binding affinity in biological systems .
Biological Activity
N-[3-(dimethylamino)propyl]-4-nitrobenzamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a dimethylamino group, a nitro substituent on a benzamide moiety, and a propyl chain. Its molecular formula is , with a molecular weight of approximately 252.28 g/mol . The structural characteristics contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects against cancer cells.
- Dimethylamino Group : This group enhances the compound's solubility, facilitating its interaction with biological membranes and proteins, which may enhance its efficacy as a therapeutic agent.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases.
- Case Study : In studies involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Research Findings : A comparative study showed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Highlights | Biological Activity |
|---|---|---|
| N-(4-fluorobenzo[d]thiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-nitrobenzamide | Contains fluorine substituent | Anticancer properties |
| N-[3-(dimethylamino)-2-methylpropyl]-4-nitrobenzamide | Similar structure with methyl substitution | Antimicrobial activity |
| N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-nitrobenzamide | Benzothiazole moiety included | Cytostatic effects |
Research Applications
This compound has several potential applications in research:
- Drug Development : Its unique mechanism of action makes it a candidate for further exploration in drug design aimed at treating cancers and bacterial infections.
- Biological Assays : The compound can be utilized in fluorescence-based assays to study ion channel activities relevant to neurological disorders .
Q & A
Basic: What are the common synthetic routes for N-[3-(dimethylamino)propyl]-4-nitrobenzamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-nitrobenzoic acid with thionyl chloride to form the acid chloride.
- Step 2: Reaction with 3-(dimethylamino)propylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Key reagents include coupling agents like HATU or EDCI, with reaction temperatures maintained at 0–25°C to minimize side reactions .
Basic: Which analytical techniques are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm proton environments and substituent positions. For example, the dimethylamino group protons resonate at δ 2.1–2.3 ppm .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry (LC-MS): ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 280.1) .
Advanced: How do researchers investigate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
SAR studies focus on modifying:
- The nitro group: Replacing it with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) groups to assess impact on bioactivity .
- The dimethylamino side chain: Varying alkyl chain length or substituting dimethylamino with pyrrolidino/morpholino groups .
Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted on analogs, with activity data correlated to LogP and polar surface area (PSA) values .
Advanced: What are the challenges in designing biological assays for this compound?
Methodological Answer:
- Solubility Issues: The compound’s hydrophobicity requires DMSO stock solutions (≤1% v/v in cell culture media) to avoid precipitation .
- Metabolic Stability: Incubation with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion .
- Off-Target Effects: Counter-screening against unrelated targets (e.g., GPCRs, kinases) to confirm specificity.
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks: Validate protocols using reference compounds (e.g., positive/negative controls) .
- Assay Condition Optimization: Adjust pH (6.5–7.5), temperature (25°C vs. 37°C), or incubation time (24–72 hours) to identify confounding factors .
- Data Normalization: Use Z-factor analysis to assess assay robustness and minimize plate-to-plate variability .
Advanced: What computational methods support the design of derivatives with enhanced activity?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases, receptors) .
- QSAR Modeling: Partial least squares (PLS) regression correlates substituent properties (e.g., Hammett σ, molar refractivity) with IC₅₀ values .
- ADMET Prediction: SwissADME or pkCSM to forecast bioavailability, blood-brain barrier penetration, and toxicity .
Basic: What are the storage and stability guidelines for this compound?
Methodological Answer:
- Storage: −20°C in amber vials under argon to prevent photodegradation and moisture absorption .
- Stability Monitoring: Periodic HPLC analysis (every 6 months) to detect decomposition (e.g., nitro group reduction to amine) .
Advanced: How is the compound’s mechanism of action elucidated in cellular models?
Methodological Answer:
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related pathways) .
- Protein Interaction Studies: Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to map binding partners .
- Kinase Profiling: Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to pinpoint inhibitory targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
